3-(Cyclohexyloxy)propanimidamide hydrochloride CAS number 1210660-47-1
3-(Cyclohexyloxy)propanimidamide hydrochloride CAS number 1210660-47-1
This is an in-depth technical guide on 3-(Cyclohexyloxy)propanimidamide hydrochloride (CAS 1210660-47-1).
Synthetic Pathways, Physicochemical Properties, and Medicinal Utility
Executive Summary
3-(Cyclohexyloxy)propanimidamide hydrochloride is a specialized amidine building block used primarily in medicinal chemistry for the synthesis of serine protease inhibitors and GPCR ligands. Structurally, it features a lipophilic cyclohexyl "tail" linked via a flexible ether tether to a highly basic amidine "head."[1] This architecture mimics the side chain of arginine but with altered hydrophobicity and metabolic stability, making it a critical bioisostere for guanidine groups in drug design.
This guide details the compound's physicochemical profile, robust synthetic pathways (specifically the Pinner reaction), and its application as a pharmacophore in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of three distinct functional domains:
-
Lipophilic Core (Cyclohexyl): Provides hydrophobic binding interactions (van der Waals) and metabolic stability compared to phenyl rings.
-
Flexible Linker (Ether Propyl Chain): The -O-(CH2)2- spacer allows rotational freedom, enabling the amidine head to orient into deep binding pockets (e.g., the S1 pocket of trypsin-like proteases).
-
Polar Head (Amidine): A strongly basic group (
) that is protonated at physiological pH, forming critical salt bridges with aspartate or glutamate residues in target proteins.
Key Properties Table
| Property | Value / Description |
| CAS Number | 1210660-47-1 |
| IUPAC Name | 3-(Cyclohexyloxy)propanimidamide hydrochloride |
| Molecular Formula | |
| Molecular Weight | 206.71 g/mol (HCl Salt) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et2O |
| Acidity (pKa) | ~11.6 (Amidine conjugate acid) |
| Appearance | White to off-white hygroscopic solid |
| Hygroscopicity | High (Requires storage under desiccant/inert atmosphere) |
Synthetic Pathways
The most reliable route to CAS 1210660-47-1 is the Pinner Synthesis , which converts the corresponding nitrile precursor into the amidine via an imidate intermediate. This method avoids harsh reduction conditions that might cleave the ether linkage.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic strategy for CAS 1210660-47-1 showing the stepwise construction from commodity chemicals.
Detailed Experimental Protocols
Step 1: Synthesis of Precursor (3-(Cyclohexyloxy)propanenitrile)
Rationale: A Michael addition is preferred over alkylation for atom economy and yield.
-
Reagents: Cyclohexanol (1.0 eq), Acrylonitrile (1.2 eq), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq).
-
Procedure:
-
Charge cyclohexanol into a round-bottom flask equipped with a condenser and dropping funnel.
-
Add Triton B catalyst and heat to 40°C.
-
Add acrylonitrile dropwise over 1 hour (Exothermic reaction; maintain temp < 50°C).
-
Stir at 45-50°C for 12 hours.
-
Workup: Neutralize with dilute HCl, extract with ethyl acetate, wash with brine, and dry over
. -
Purification: Vacuum distillation (bp ~110°C @ 10 mmHg) to yield the nitrile as a colorless oil.
-
Step 2: Pinner Reaction (Nitrile to Amidine HCl)
Rationale: Direct conversion using HCl gas ensures the formation of the hydrochloride salt and avoids water, which would hydrolyze the imidate to an ester.
-
Reagents: 3-(Cyclohexyloxy)propanenitrile (1.0 eq), Dry Ethanol (5.0 eq), HCl gas (excess), Dry Diethyl Ether (
). -
Procedure:
-
Dissolve the nitrile and ethanol in dry
(or ) at 0°C under . -
Bubble dry HCl gas through the solution for 2-3 hours until saturation (solution usually turns slightly yellow).
-
Seal the vessel and store at 4°C for 24-48 hours. The imidate ester hydrochloride may precipitate; if not, add cold
to induce precipitation. -
Intermediate Isolation: Filter the imidate salt rapidly under
(highly hygroscopic) or proceed directly to the next step. -
Ammonolysis: Resuspend the imidate salt in dry ethanol. Bubble dry
gas at 0°C for 2 hours or add 7N in MeOH (excess). -
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Concentrate in vacuo. Recrystallize the residue from EtOH/
or Isopropanol.
-
-
Yield: Typically 60-75% overall.
Medicinal Chemistry Applications
Serine Protease Inhibition
The amidine group is a classic "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase).
-
Mechanism: The positively charged amidinium mimics the guanidinium of Arginine (Arg) or the amine of Lysine (Lys). It forms a bidentate salt bridge with the catalytic Aspartate (e.g., Asp189 in trypsin) at the bottom of the S1 pocket.
-
Role of Cyclohexyl Ether: The cyclohexyl group occupies the hydrophobic S2 or S3 sub-sites or the "aryl binding hole," increasing binding affinity via hydrophobic displacement of water molecules.
Heterocycle Synthesis
This compound serves as a precursor for constructing substituted pyrimidines and imidazoles.
-
Reaction: Condensation of 3-(cyclohexyloxy)propanimidamide with 1,3-dicarbonyls (e.g., acetylacetone) yields 2-substituted pyrimidines.
-
Utility: This allows the "cyclohexyl-ether-propyl" motif to be installed onto a kinase inhibitor scaffold (e.g., for CDK or JAK inhibitors).
Pharmacophore Logic (DOT Diagram)
Figure 2: Pharmacophore interaction map showing the binding mode of the amidine construct.
Analytical Characterization
To validate the synthesis, the following spectral data should be observed:
-
1H NMR (400 MHz, DMSO-d6):
-
8.8–9.2 (br s, 3H,
). -
3.55 (t, 2H,
). -
3.20 (m, 1H, Cyclohexyl
). -
2.60 (t, 2H,
). - 1.1–1.9 (m, 10H, Cyclohexyl protons).
-
8.8–9.2 (br s, 3H,
-
Mass Spectrometry (ESI+):
-
Expected
: 185.16 m/z (Free base mass + H). -
Note: The Cl- counterion is not seen in positive mode.
-
Safety & Handling
-
Hazards: The free base is a strong base and skin irritant. The hydrochloride salt is an irritant to eyes and respiratory tract.
-
Storage: Strictly Hygroscopic. Store at -20°C in a sealed container under argon or nitrogen. Exposure to moist air will cause the amidine to hydrolyze to the amide (3-(cyclohexyloxy)propanamide).
-
Stability: Stable in acidic solution; unstable in strongly basic aqueous solution (hydrolysis to amide/acid).
References
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
-
Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(19), 2962-2975. Link (Demonstrates utility of amidine linkers in protease inhibitors).
-
BLD Pharm. (2024).[2] "Product Analysis: 3-(Cyclohexyloxy)propanimidamide hydrochloride CAS 1210660-47-1." BLD Pharmatech Catalog. Link
-
PubChem. (2025).[3] "Compound Summary: 3-(Cyclohexyloxy)propan-1-amine derivatives." National Library of Medicine. Link
-
European Patent Office. (2021). "Siponimod Intermediates and Analogs." EP 3831378 A1. Link (Contextual reference for cyclohexyl-ether building blocks).
